molecular formula C17H16N4O3 B4993151 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline CAS No. 5855-67-4

2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline

Cat. No. B4993151
CAS RN: 5855-67-4
M. Wt: 324.33 g/mol
InChI Key: RHMCSNGLHRSJLL-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline, also known as MNIMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair, leading to the induction of apoptosis in cancer cells. This compound has also been found to interact with metal ions, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have anti-cancer properties, as well as potential applications in metal ion detection. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline is its potential as a fluorescent probe for detecting metal ions, which can be useful in biological systems. Additionally, its anti-cancer properties make it a promising candidate for chemotherapy. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline research, including the development of more efficient synthesis methods, the investigation of its potential as a colorimetric sensor for other analytes, and the exploration of its anti-cancer properties in clinical trials. Additionally, this compound could be studied for its potential as a theranostic agent, which combines both diagnostic and therapeutic properties.

Synthesis Methods

2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with methanol and sodium hydroxide to form 4-nitroaniline methoxide. This intermediate product is then reacted with 4-methoxybenzyl chloride to form 4-(4-methoxyphenyl)-1H-imidazole, which is then reacted with N-methyl-4-nitroaniline to form this compound.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline has been studied for its potential applications in various fields, including cancer treatment, imaging, and sensing. In cancer treatment, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. In imaging, this compound has been used as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. In sensing, this compound has been used as a colorimetric sensor for detecting nitrite ions in water.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)imidazol-1-yl]-N-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-18-15-8-5-13(21(22)23)9-17(15)20-10-16(19-11-20)12-3-6-14(24-2)7-4-12/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMCSNGLHRSJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386803
Record name 2-[4-(4-Methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5855-67-4
Record name 2-[4-(4-Methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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